molecular formula C8H5BrCl2N2 B14094184 5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole

5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole

Cat. No.: B14094184
M. Wt: 279.95 g/mol
InChI Key: JBQFWJDRZWSYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on the benzimidazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-(methylamino)aniline.

    Reaction with Triethyl Orthoformate: The starting material is reacted with triethyl orthoformate in the presence of xylene as a solvent. The reaction mixture is heated under reflux for several hours.

    Workup: After the reaction is complete, the mixture is cooled, and the solid product is filtered. The solid is then dissolved in dichloromethane and washed with potassium carbonate solution and saturated salt solution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-benzimidazole
  • 4,6-Dichloro-1-methyl-1H-benzimidazole
  • 5-Bromo-4-chloro-1-methyl-1H-benzimidazole

Uniqueness

5-Bromo-4,6-dichloro-1-methyl-1,3-benzodiazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. This combination of substituents is not commonly found in other benzimidazole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H5BrCl2N2

Molecular Weight

279.95 g/mol

IUPAC Name

5-bromo-4,6-dichloro-1-methylbenzimidazole

InChI

InChI=1S/C8H5BrCl2N2/c1-13-3-12-8-5(13)2-4(10)6(9)7(8)11/h2-3H,1H3

InChI Key

JBQFWJDRZWSYJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C(=C(C=C21)Cl)Br)Cl

Origin of Product

United States

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